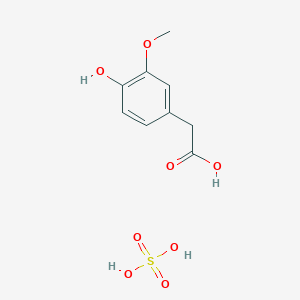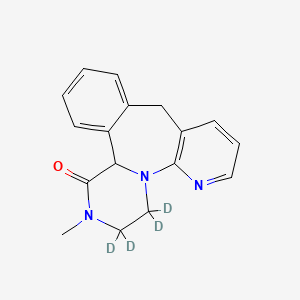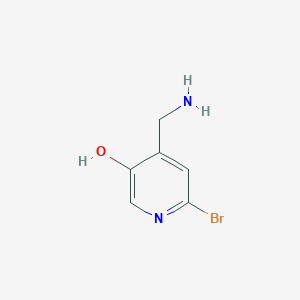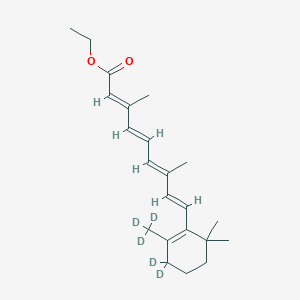
all-trans-Retinoic Acid-d5 Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
All-trans-Retinoic Acid-d5 Ethyl Ester: is a deuterated form of all-trans-retinoic acid, where five hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of all-trans-retinoic acid . All-trans-retinoic acid is a metabolite of vitamin A and plays a crucial role in regulating gene expression by activating retinoic acid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Retinoic Acid-d5 Ethyl Ester typically involves the esterification of all-trans-retinoic acid-d5 with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: All-trans-Retinoic Acid-d5 Ethyl Ester can undergo oxidation to form all-trans-retinoic acid-d5.
Reduction: The compound can be reduced to its corresponding alcohol form.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: All-trans-retinoic acid-d5.
Reduction: All-trans-retinol-d5.
Substitution: Various substituted retinoic acid derivatives.
Scientific Research Applications
All-trans-Retinoic Acid-d5 Ethyl Ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Quantification of Retinoic Acid: Used as an internal standard in mass spectrometry for accurate quantification of all-trans-retinoic acid levels in biological samples.
Cancer Research: Studied for its role in regulating gene expression and its potential therapeutic effects in cancer treatment.
Pharmacology: Used to study the pharmacokinetics and metabolism of retinoic acid derivatives.
Mechanism of Action
All-trans-Retinoic Acid-d5 Ethyl Ester exerts its effects by activating retinoic acid receptors (RARs) in the cell nucleus . These receptors then bind to specific DNA sequences, regulating the transcription of genes involved in cell differentiation, proliferation, and apoptosis . The molecular targets include RARα, RARβ, and RARγ, with varying affinities .
Comparison with Similar Compounds
All-trans-Retinoic Acid: The non-deuterated form of the compound.
13-cis-Retinoic Acid: An isomer of retinoic acid with different biological activities.
9-cis-Retinoic Acid: Another isomer with distinct receptor binding properties.
Uniqueness: All-trans-Retinoic Acid-d5 Ethyl Ester is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from non-deuterated forms in complex biological matrices .
Properties
Molecular Formula |
C22H32O2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
ethyl (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10+,18-16+/i4D3,12D2 |
InChI Key |
ZELWYCSDHIFMOP-LJQJTMCLSA-N |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)(C)C)[2H] |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


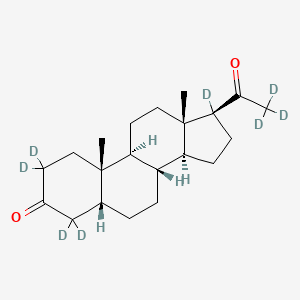
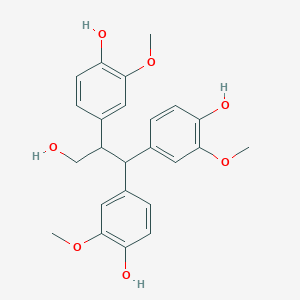
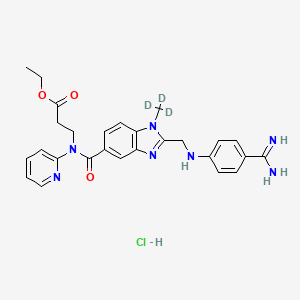
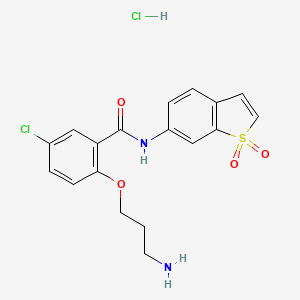
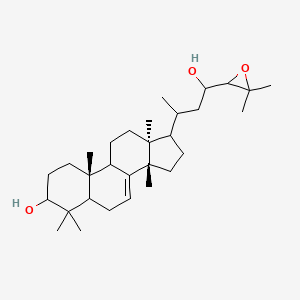



![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
![(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)
